GDC-0834 (S-enantiomer) GDC-0834 (S-enantiomer) GDC-0834 S-enantiomer is the S-enantiomer of GDC-0834. GDC-0834 is a potent and selective BTK inhibitor.
Brand Name: Vulcanchem
CAS No.: 1133432-50-4
VCID: VC0001825
InChI: InChI=1S/C33H36N6O3S/c1-20-24(9-7-10-25(20)36-31(40)28-18-22-8-5-6-11-27(22)43-28)26-19-39(4)33(42)30(35-26)34-23-14-12-21(13-15-23)29-32(41)38(3)17-16-37(29)2/h7,9-10,12-15,18-19,29H,5-6,8,11,16-17H2,1-4H3,(H,34,35)(H,36,40)/t29-/m0/s1
SMILES: Array
Molecular Formula: C33H36N6O3S
Molecular Weight: 596.7 g/mol

GDC-0834 (S-enantiomer)

CAS No.: 1133432-50-4

Cat. No.: VC0001825

Molecular Formula: C33H36N6O3S

Molecular Weight: 596.7 g/mol

* For research use only. Not for human or veterinary use.

GDC-0834 (S-enantiomer) - 1133432-50-4

Specification

CAS No. 1133432-50-4
Molecular Formula C33H36N6O3S
Molecular Weight 596.7 g/mol
IUPAC Name N-[3-[6-[4-[(2S)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Standard InChI InChI=1S/C33H36N6O3S/c1-20-24(9-7-10-25(20)36-31(40)28-18-22-8-5-6-11-27(22)43-28)26-19-39(4)33(42)30(35-26)34-23-14-12-21(13-15-23)29-32(41)38(3)17-16-37(29)2/h7,9-10,12-15,18-19,29H,5-6,8,11,16-17H2,1-4H3,(H,34,35)(H,36,40)/t29-/m0/s1
Standard InChI Key CDOOFZZILLRUQH-LJAQVGFWSA-N
Isomeric SMILES CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)[C@H]6C(=O)N(CCN6C)C)C
Canonical SMILES CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)C6C(=O)N(CCN6C)C)C

Introduction

Chemical and Structural Characteristics of GDC-0834 (S-Enantiomer)

Molecular Identity and Physicochemical Properties

GDC-0834 (S-enantiomer) (CAS 1133432-50-4) has the molecular formula C₃₃H₃₆N₆O₃S and a molecular weight of 596.74 g/mol . The compound exists as a reddish-brown solid with high solubility in dimethyl sulfoxide (DMSO: 100 mg/mL) . Its structure features a tetrahydrobenzo[b]thiophene core linked to an aniline ring via an exocyclic amide bond, with stereochemical specificity at the S-configured chiral center critical for BTK binding .

Table 1: Chemical Properties of GDC-0834 (S-Enantiomer)

PropertyValueSource
CAS Number1133432-50-4
Molecular FormulaC₃₃H₃₆N₆O₃S
Molecular Weight596.74 g/mol
Solubility (DMSO)100 mg/mL (167.58 mM)
Purity≥98.03%

Pharmacological Profile and Mechanism of Action

BTK Inhibition and Selectivity

BTK, a non-receptor tyrosine kinase in the Tec family, is essential for B-cell development and activation. GDC-0834 (S-enantiomer) binds reversibly to BTK’s ATP-binding pocket, blocking phosphorylation at residue Y551 and subsequent activation of downstream signaling cascades (e.g., NF-κB, MAPK) . In enzymatic assays, it shows >100-fold selectivity over 95% of 235 tested kinases, minimizing off-target effects .

Table 2: In Vitro and In Vivo Activity of GDC-0834 (S-Enantiomer)

Assay TypeIC₅₀/EC₅₀ModelSource
BTK Biochemical5.9 nMRecombinant BTK
Cellular BTK Inhibition6.4 nMRamos B-cells
In Vivo Efficacy1.1 μM (mouse)CIA Model

Preclinical Efficacy in Autoimmune Models

In rat collagen-induced arthritis (CIA), oral administration of 30–100 mg/kg GDC-0834 (S-enantiomer) reduced ankle swelling and histopathological damage dose-dependently . Mechanistically, it suppressed autoantibody production and synovial inflammation by inhibiting B-cell and macrophage activation .

Metabolic Pathways and Species-Specific Instability

SpeciesIntrinsic Clearance (Vₘₐₓ/Kₘ)Dominant EnzymeSource
Human23–169× higherAO/CES
RatCES
DogCES
MonkeyCES

Inhibition of Aldehyde Oxidase

GDC-0834 (S-enantiomer) acts as a potent reversible inhibitor of AO, with IC₅₀ values of 0.86–1.87 μM for substrates like raloxifene and zaleplon . This property complicates co-administration with AO-metabolized drugs, risking drug-drug interactions .

Clinical Development and Pharmacokinetic Challenges

Phase I Trial Outcomes

In a single-dose Phase I trial (35–105 mg), plasma concentrations of GDC-0834 (S-enantiomer) remained below quantitation limits (<1 ng/mL), while M1 reached 1,000–2,000 ng/mL . The compound’s rapid hydrolysis in humans led to insufficient exposure, prompting discontinuation of further clinical studies .

Strategies to Overcome Metabolic Instability

Role of Chirality in Kinase Inhibitor Design

Stereochemical Optimization for Improved Druggability

The S-enantiomer of GDC-0834 exemplifies how chirality influences kinase inhibitor profiles. Introducing chiral centers can enhance solubility and binding interactions, as seen in c-MET inhibitors like PF-06439015 . For GDC-0834, the S-configuration optimized interactions with BTK’s hydrophobic H3 pocket, improving cellular potency over the R-enantiomer .

Lessons for Future BTK Inhibitors

Second-generation BTK inhibitors (e.g., ibrutinib, acalabrutinib) employ covalent binding to Cys481, circumventing metabolic liabilities . Non-covalent inhibitors like GDC-0834 (S-enantiomer) remain valuable for avoiding off-target effects on Tec-family kinases .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator